Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate
Overview
Description
Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with amino and oxo functional groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexene ring: Starting from a suitable precursor, the cyclohexene ring can be formed through cyclization reactions.
Introduction of functional groups: Amino and oxo groups can be introduced through substitution reactions using appropriate reagents.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: Amino and oxo groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: As a precursor for the synthesis of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action for Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxobutanoate: A simpler ester with similar functional groups but lacking the cyclohexene ring.
4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate is unique due to the combination of its cyclohexene ring and the presence of both amino and oxo functional groups. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl (4Z)-4-hydroxy-4-(2-imino-4,4-dimethyl-6-oxocyclohexylidene)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2)6-8(14)12(10(16)7-13)9(15)4-5-11(17)18-3/h14-15H,4-7H2,1-3H3/b12-9-,14-8? | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSHKRIFCNUDAE-YCDCODFFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=N)C(=C(CCC(=O)OC)O)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=N)/C(=C(\CCC(=O)OC)/O)/C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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